molecular formula C13H16N4O4S B2449415 4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide CAS No. 1207042-53-2

4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B2449415
CAS No.: 1207042-53-2
M. Wt: 324.36
InChI Key: MMIWFOIIKWFXRY-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a 1,2,4-oxadiazole ring

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme 3-hydroxykynurenine transaminase (HKT) . HKT is part of the kynurenine pathway, an important metabolic pathway in many organisms .

Mode of Action

The compound acts as a competitive inhibitor of HKT . This means it competes with the natural substrate of the enzyme for the active site, preventing the enzyme from carrying out its normal function .

Biochemical Pathways

The inhibition of HKT affects the kynurenine pathway. This pathway leads to the biosynthesis of xanthurenic acid from 3-hydroxykynurenine . By inhibiting HKT, the compound can disrupt this pathway and potentially affect the production of reactive oxygen and nitrogen species .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibition of HKT. This can disrupt the normal functioning of the kynurenine pathway and potentially lead to changes in the levels of reactive oxygen and nitrogen species . .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by the moderate onset decomposition temperatures ranging from 166 °C to 249 °C for similar compounds . Additionally, the compound’s efficacy might be influenced by factors such as the presence of other competing substrates or inhibitors, the pH of the environment, and the specific characteristics of the target organism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate precursors such as amidoximes with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the dimethylsulfamoyl group: This step involves the sulfonation of the benzamide core using dimethylsulfamoyl chloride in the presence of a base like triethylamine.

    Coupling of the oxadiazole ring with the benzamide: This is typically done through a nucleophilic substitution reaction where the oxadiazole moiety is introduced to the benzamide core under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, potentially leading to ring opening or the formation of amines.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced oxadiazole derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile or electrophile used.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential bioactivity.

    Industrial Applications: The compound can be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2,4-oxadiazol-3-yl)benzenamine
  • 1-Naphthyl 3-(dimethylsulfamoyl)-4-methylbenzoate
  • 2-(5-mercapto-1,3,4-oxadiazol-2-yl)methyl-1,2,4-triazol-3-one

Uniqueness

4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to the combination of its structural features, which include a benzamide core, a dimethylsulfamoyl group, and a 1,2,4-oxadiazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S/c1-9-15-12(21-16-9)8-14-13(18)10-4-6-11(7-5-10)22(19,20)17(2)3/h4-7H,8H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIWFOIIKWFXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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